5-Acetyl-2-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVKYPDHREEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302303 | |
| Record name | 5-Acetyl-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-99-7 | |
| Record name | 5-Acetyl-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-2-methoxybenzaldehyde | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Acetyl-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ACETYL-2-METHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKZ321UNPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 5 Acetyl 2 Methoxybenzaldehyde
Established Synthetic Routes and Reaction Pathways
Hydrazide Precursor Route
The hydrazide precursor route offers a pathway to synthesize 5-acetyl-2-methoxybenzaldehyde through the formation and subsequent cleavage of a hydrazone intermediate. Hydrazones are derivatives of aldehydes and ketones formed by the reaction with hydrazine (B178648) or its derivatives. wikipedia.orglibretexts.orglibretexts.org While direct synthesis from a hydrazide precursor is less common, the regeneration of an aldehyde from a stable hydrazone derivative is a well-established transformation.
Table 1: General Reaction Scheme for Hydrazide Precursor Route
| Step | Reactants | Reagents | Product |
| 1 | Precursor Aldehyde/Ketone | Hydrazine derivative | Hydrazone |
| 2 | Hydrazone | Cleavage Reagent (e.g., Oxidizing or Hydrolyzing agent) | This compound |
Synthesis from 3-Acetyl-6-methoxybenzonitrile
A plausible synthetic route to this compound involves the partial reduction of the corresponding benzonitrile, specifically 3-acetyl-6-methoxybenzonitrile. The reduction of a nitrile group to an aldehyde is a key transformation in organic synthesis.
Several methods are available for this conversion. The Stephen aldehyde synthesis, for instance, involves the treatment of a nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgdrugfuture.comchemeurope.com This method is particularly effective for aromatic nitriles.
A more modern and widely used reagent for the partial reduction of nitriles to aldehydes is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.comchemistrysteps.comcommonorganicchemistry.com This bulky reducing agent can selectively reduce nitriles to the corresponding imine at low temperatures, which is then hydrolyzed upon workup to yield the aldehyde. The reaction is typically carried out at temperatures around -78 °C to prevent over-reduction to the amine. The use of DIBAL-H is advantageous due to its high selectivity and compatibility with a range of functional groups.
Table 2: Reagents for the Reduction of Nitriles to Aldehydes
| Reagent/Method | Description |
| Stephen Aldehyde Synthesis | Utilizes tin(II) chloride and hydrochloric acid to form an iminium salt intermediate, followed by hydrolysis. wikipedia.orgdrugfuture.comchemeurope.com |
| Diisobutylaluminium hydride (DIBAL-H) | A bulky and selective reducing agent that converts nitriles to aldehydes at low temperatures. commonorganicchemistry.comchemistrysteps.comchemistrysteps.comcommonorganicchemistry.com |
| Lithium Diisobutylpiperidinohydroaluminate (LDBPA) | An alternative reducing agent for the smooth reduction of aromatic benzonitriles to the corresponding aldehydes. semanticscholar.org |
Multi-step Chemical Transformations
The synthesis of this compound can also be accomplished through multi-step reaction sequences that build the molecule from simpler, readily available starting materials. These transformations often involve the sequential introduction of the required functional groups onto an aromatic ring.
A common strategy involves starting with a substituted phenol (B47542) or anisole (B1667542) and introducing the acetyl and aldehyde groups through a series of reactions. For example, a plausible route could begin with the acylation of a suitable precursor, followed by formylation or oxidation of a methyl group to an aldehyde. The synthesis of vanillin (B372448) and its derivatives often employs such multi-step approaches, providing a model for the synthesis of other substituted benzaldehydes. nih.govnih.govscispace.comdovepress.comacs.org
A patent describes a multi-step synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, which involves the acylation of salicylaldehyde (B1680747) to produce 2-(acetoxy)-benzaldehyde, followed by a rearrangement reaction and subsequent bromination. patsnap.com A similar strategy could be adapted for the synthesis of this compound, where a Fries rearrangement of an appropriate acetate (B1210297) ester could be employed to introduce the acetyl group.
Table 3: Potential Multi-step Synthesis Outline
| Step | Transformation | Key Reagents | Intermediate/Product |
| 1 | Protection of a functional group (if necessary) | Protecting group reagent | Protected precursor |
| 2 | Introduction of the acetyl group (e.g., Friedel-Crafts acylation) | Acetyl chloride or acetic anhydride (B1165640), Lewis acid | Acetylated intermediate |
| 3 | Introduction of the aldehyde group (e.g., formylation or oxidation) | Formylating agent or oxidizing agent | Formylated/oxidized intermediate |
| 4 | Deprotection (if necessary) | Deprotecting reagent | This compound |
Visible Light-Induced Photooxidative Cleavage Approaches
In recent years, visible light-induced photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. One of its applications is the oxidative cleavage of carbon-carbon double bonds to form carbonyl compounds. This approach could be utilized to synthesize this compound from a precursor containing a strategically placed alkene functionality.
The reaction typically involves a photocatalyst, such as a ruthenium complex or an organic dye, which, upon excitation with visible light, can initiate an electron transfer process. In the presence of an oxidant, often molecular oxygen from the air, this leads to the cleavage of the C=C bond. For example, the photocatalyzed oxidative cleavage of styrene (B11656) derivatives has been shown to yield benzaldehydes. researchgate.netnih.govthieme-connect.comchemrxiv.org
A synthetic route to this compound using this methodology would involve the preparation of a styrene derivative, such as 1-(4-methoxy-3-vinylphenyl)ethan-1-one. This precursor could then be subjected to visible light photocatalysis in the presence of a suitable catalyst and an oxidant to cleave the vinyl group and form the desired aldehyde. This method offers a green alternative to traditional oxidative cleavage reactions, which often employ harsh and toxic reagents.
Table 4: Components of a Typical Visible Light-Induced Photooxidative Cleavage Reaction
| Component | Function | Examples |
| Substrate | Contains the C=C bond to be cleaved | Styrene derivatives |
| Photocatalyst | Absorbs visible light and initiates the reaction | Ru(bpy)₃Cl₂, Rose Bengal |
| Oxidant | The terminal oxidant for the cleavage | Molecular oxygen (air) |
| Light Source | Provides the energy for photocatalyst excitation | LED lamps, sunlight |
Exploration of Alternative and Advanced Synthetic Strategies
Catalytic Approaches in Acetylation and Methoxylation
Catalytic methods for the introduction of acetyl and methoxy (B1213986) groups onto an aromatic ring represent an efficient and atom-economical approach to the synthesis of this compound. These strategies often rely on well-established reactions such as Friedel-Crafts acylation and Williamson ether synthesis, but with the use of modern, more sustainable catalysts.
Catalytic Acetylation: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. organic-chemistry.orgadventchembio.comsigmaaldrich.com Traditionally, this reaction requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride. However, recent research has focused on the development of catalytic systems that are more environmentally friendly and can be used in smaller quantities. Solid acid catalysts, including zeolites and modified heteropolyacids, have been investigated for the acylation of aromatic ethers like guaiacol, a compound structurally related to potential precursors of this compound. researchgate.netacs.org These catalysts can offer advantages such as easier separation from the reaction mixture and potential for reuse.
Catalytic Methoxylation: The methoxy group is typically introduced via the O-methylation of a corresponding hydroxyl group. A common precursor for this compound is 5-acetyl-2-hydroxybenzaldehyde. sigmaaldrich.comlp.edu.ua The methylation of this precursor can be achieved using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The use of catalytic amounts of a phase-transfer catalyst can enhance the efficiency of this reaction, particularly in biphasic systems.
Table 5: Catalytic Methods for Functional Group Introduction
| Reaction | Functional Group | Catalyst Type | Example Catalyst |
| Friedel-Crafts Acylation | Acetyl (-COCH₃) | Lewis Acid/Solid Acid | Aluminum chloride, Zeolites, Heteropolyacids |
| O-Methylation | Methoxy (-OCH₃) | Base/Phase-Transfer Catalyst | Potassium carbonate, Tetrabutylammonium bromide |
Regioselective Synthesis Considerations
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the acylation reaction. The starting material, 2-methoxybenzaldehyde (B41997), possesses two substituents with competing directing effects. The methoxy group is an ortho, para-directing and activating group, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5) and increases the reactivity of the ring. Conversely, the formyl group is a meta-directing and deactivating group, directing incoming electrophiles to the position meta to itself (position 5) and decreasing the ring's reactivity.
In the case of 2-methoxybenzaldehyde, the para position to the strongly activating methoxy group (position 5) is also the meta position to the deactivating formyl group. This alignment of directing effects strongly favors the introduction of an acyl group at the 5-position, leading to the desired product, this compound. The activating effect of the methoxy group at this position overcomes the deactivating effect of the formyl group, making it the most nucleophilic site for electrophilic attack.
Friedel-Crafts Acylation:
A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction typically involves an acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A Potential Synthetic Route via 5-Acetylsalicylaldehyde (B1274271):
Given the challenges of direct acylation with controlled regioselectivity, an alternative two-step pathway can be considered, starting from salicylaldehyde (2-hydroxybenzaldehyde).
Synthesis of 5-Acetylsalicylaldehyde: The first step involves the Friedel-Crafts acylation of salicylaldehyde. The hydroxyl group (-OH) is a strongly activating ortho, para-director. Similar to the methoxy group, it will direct the incoming acetyl group primarily to the para position (position 5). The formyl group, being a meta-director, will also direct the incoming group to the 5-position. This convergence of directing effects leads to a high regioselectivity for the formation of 5-acetylsalicylaldehyde.
Methylation of 5-Acetylsalicylaldehyde: The subsequent step is the methylation of the hydroxyl group of 5-acetylsalicylaldehyde to yield this compound. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
This two-step approach offers a potentially more controlled and higher-yielding synthesis of the target compound by leveraging the strong and concordant directing effects of the hydroxyl and formyl groups in the intermediate.
Illustrative Reaction Scheme:
Chemical Reactivity and Mechanistic Investigations of 5 Acetyl 2 Methoxybenzaldehyde
Fundamental Reaction Pathways of the Aldehyde Functional Group
The aldehyde group (-CHO) is a primary center of reactivity in 5-Acetyl-2-methoxybenzaldehyde. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent hydrogen atom can be removed in oxidation reactions.
Condensation Reactions
Aldehydes readily undergo condensation reactions, which involve the formation of a larger molecule with the elimination of a smaller molecule, typically water. A key example is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.com In the case of this compound, which lacks α-hydrogens, it can participate in crossed or mixed aldol condensations, such as the Claisen-Schmidt condensation, with other carbonyl compounds that do possess α-hydrogens. researchgate.net
For instance, in a base-catalyzed reaction with a ketone like acetone, the ketone forms an enolate that attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone, a type of chalcone (B49325). magritek.comresearchgate.net
Table 1: Examples of Condensation Reactions
| Reactant | Catalyst | Product Type |
|---|---|---|
| Acetone | Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) |
| Acetophenone | Acid or Base | Chalcone |
Oxidation Reactions
The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent ([Ag(NH3)2]+) or Fehling's solution.
The oxidation of this compound yields 5-acetyl-2-methoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a carboxylic acid group onto the aromatic ring.
Table 2: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO4) | Basic, then acidic workup | Carboxylic Acid |
| Chromic Acid (H2CrO4) | Acidic | Carboxylic Acid |
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol. This is a common and synthetically useful reaction. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method.
The reduction of this compound produces (5-acetyl-2-methoxyphenyl)methanol. This reaction provides a route to benzyl (B1604629) alcohol derivatives from the corresponding benzaldehydes. It is important to note that under more vigorous reduction conditions, the acetyl group may also be reduced.
Table 3: Common Reducing Agents for Aldehydes
| Reducing Agent | Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH4) | Protic solvent (e.g., ethanol) | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvent (e.g., ether), then aqueous workup | Primary Alcohol |
Role of Aromatic Substituents in Reactivity Modulation
Influence of the Methoxy (B1213986) Group on Electron Density and Electrophilic Substitution
The methoxy group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the interplay of two opposing electronic effects: the resonance effect and the inductive effect. stackexchange.com
Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. stackexchange.com This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. stackexchange.comquora.com
Inductive Effect: Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond (inductive effect). stackexchange.com
Reactivity of the Acetyl Moiety
The acetyl group is a deactivating group and a meta-director in electrophilic aromatic substitution. The carbonyl group of the acetyl moiety is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack.
The acetyl group itself can undergo reactions typical of ketones. For example, the methyl group of the acetyl moiety is weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation.
Reaction Mechanisms in Organic Transformations
The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the aromatic ring, the aldehyde group, and the acetyl group. These features allow the molecule to participate in a variety of organic transformations, primarily involving reactions at the aromatic ring or condensation reactions at the carbonyl centers. The electronic properties of the substituents on the benzene ring are crucial in determining the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore the ring's aromaticity. masterorganicchemistry.comdalalinstitute.com
The position of electrophilic attack on the this compound ring is controlled by the directing effects of the existing substituents: the methoxy group (-OCH₃), the acetyl group (-COCH₃), and the aldehyde group (-CHO).
Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. The oxygen atom can donate a lone pair of electrons into the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate when the attack occurs at the positions ortho or para to it. lkouniv.ac.in
Acetyl Group (-COCH₃) and Aldehyde Group (-CHO): Both are deactivating groups and meta-directors. They withdraw electron density from the aromatic ring through both inductive and resonance effects. This destabilizes the carbocation intermediate, particularly when the attack is at the ortho or para positions. mnstate.edu
In this compound, the substituents are positioned such that their directing effects are in opposition. The methoxy group at position 2 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The acetyl group at position 5 directs to positions 1 and 3 (both meta). The aldehyde at position 1 directs to positions 3 and 5 (both meta). The most powerful activating group, the methoxy group, will predominantly control the regioselectivity. The positions ortho and para to the methoxy group are C6 and C4. However, the C4 position is already substituted with the acetyl group's methyl. Therefore, the most likely positions for electrophilic attack are C3 and C6, with the strong activating effect of the methoxy group favoring substitution at the C6 position, which is ortho to it, and the C3 position, which is meta to both deactivating groups.
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent Group | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Methoxy (-OCH₃) | C2 | Activating (Resonance) | Ortho, Para |
| Aldehyde (-CHO) | C1 | Deactivating (Inductive & Resonance) | Meta |
The general mechanism for an electrophilic attack on the ring, for instance at the C6 position, would proceed as follows:
Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation. The positive charge is delocalized, with significant stabilization provided by the electron-donating methoxy group.
Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system and yielding the final substituted product. This step is typically fast. lkouniv.ac.in
Carbon-Carbon Bond Formation Mechanisms
Carbon-carbon bond formation is central to the synthesis of more complex organic molecules. magritek.com this compound possesses two carbonyl groups, both of which can participate in reactions that form new C-C bonds. The aldehyde is a reactive electrophile, while the acetyl group possesses acidic α-protons, allowing it to form a nucleophilic enolate.
Aldol-Type Condensation: A primary mechanism for C-C bond formation involving this compound is the aldol condensation and related reactions (e.g., Claisen-Schmidt condensation). magritek.com In a base-catalyzed mechanism, a base abstracts an acidic α-proton from a ketone (either from the acetyl group of another molecule of this compound or a different ketone) to form a resonance-stabilized enolate ion.
Enolate Formation: A base (e.g., hydroxide (B78521) ion, OH⁻) removes a proton from the carbon adjacent to the acetyl group's carbonyl, creating a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde group on another molecule. This forms a new carbon-carbon bond and results in a β-hydroxy carbonyl compound (an aldol addition product).
Dehydration: The resulting aldol product can often undergo dehydration, especially with heating, to form an α,β-unsaturated carbonyl compound, which is a conjugated system. magritek.com
The aldehyde group of this compound is generally more electrophilic and thus more reactive toward nucleophiles than the ketone (acetyl) group. This selectivity allows for crossed-aldol reactions where another ketone provides the enolate to react specifically with the aldehyde function of this molecule.
Friedel-Crafts Acylation: While not a reaction of this compound, the Friedel-Crafts acylation is a key carbon-carbon bond-forming reaction that can be used to synthesize it. chemrevise.org For example, the acetylation of 2-methoxybenzaldehyde (B41997) would involve the formation of an acylium ion (CH₃CO⁺) from an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). This powerful electrophile would then be attacked by the aromatic ring, preferentially at the position para to the activating methoxy group, to form the C-C bond of the acetyl substituent. chemrevise.org
Table 2: Potential Carbon-Carbon Bond-Forming Reactions
| Reaction Name | Role of this compound | Key Mechanistic Step |
|---|---|---|
| Claisen-Schmidt Condensation | Electrophile (at the aldehyde) | Nucleophilic attack by an enolate on the aldehyde carbonyl. |
| Self-Condensation (Aldol) | Electrophile and Nucleophile | Attack of the enolate (from the acetyl group) on the aldehyde. |
Derivatives and Analogues of 5 Acetyl 2 Methoxybenzaldehyde: Synthesis and Chemical Space Exploration
Heterocyclic Systems Derived from 5-Acetyl-2-methoxybenzaldehyde
Benzofuran (B130515) Analogues
Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities. The synthesis of benzofuran analogues from this compound can be approached through several established synthetic strategies, often involving the reaction of a phenol (B47542) with a suitable partner to form the furan (B31954) ring.
A common method for constructing the benzofuran core is the Perkin rearrangement or related cyclization reactions. For instance, a derivative of this compound, such as a corresponding salicylaldehyde (B1680747) (by demethylation and reduction of the acetyl group), can be condensed with chloroacetone (B47974) to yield 2-acetylbenzofuran (B162037) derivatives. nih.gov More direct multicomponent reactions have also been developed. A one-pot synthesis of a highly substituted benzofuran, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, was achieved through a reaction involving acetovanillone (B370764) (a structural isomer of 5-acetyl-2-hydroxybenzaldehyde), 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net This demonstrates a pathway where the acetyl-substituted phenol motif is directly incorporated into the final benzofuran product. researchgate.net
Another powerful method is the palladium-catalyzed Sonogashira coupling followed by cyclization. rsc.org This involves coupling a substituted o-iodophenol with a terminal alkyne. To apply this to the target scaffold, this compound would first need to be converted to an o-iodophenol derivative. The resulting alkyne-substituted phenol can then undergo intramolecular cyclization to form the benzofuran ring. rsc.org
The resulting benzofuran analogues can be further diversified. For example, the acetyl group on the benzofuran ring can be used as a handle for further reactions, such as the Willgerodt–Kindler reaction to form thioamides or Claisen-Schmidt condensation to produce chalcone-like structures. nih.gov
Table 1: Synthetic Strategies for Benzofuran Analogues
| Starting Material (Conceptual) | Key Reaction | Intermediate/Product Type | Reference |
| 5-Acetyl-2-hydroxybenzaldehyde | Perkin-type condensation with α-halo ketones | 2-Acylbenzofuran | nih.gov |
| 5-Acetyl-2-hydroxy-iodobenzaldehyde | Sonogashira coupling and cyclization | 2-Substituted benzofuran | rsc.org |
| Acetovanillone (related structure) | Multicomponent reaction with glyoxal (B1671930) and Meldrum's acid | Substituted benzofuran acetic acid | researchgate.net |
Benzothiazole (B30560) and Benzoxazole (B165842) Derivatives
Benzothiazoles and benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry. Their synthesis typically involves the condensation of an o-aminothiophenol or o-aminophenol with a carboxylic acid or an aldehyde.
The aldehyde group of this compound is a prime functional group for this transformation. The direct condensation of this compound with an appropriate o-aminophenol or o-aminothiophenol can lead to the formation of a Schiff base intermediate. Subsequent oxidative cyclization yields the desired 2-substituted benzoxazole or benzothiazole. Various reagents and conditions, including the use of catalysts like samarium triflate in aqueous media or sustainable methods involving ZnO nanoparticles or microwave irradiation, have been reported to facilitate this type of transformation efficiently. mdpi.comorganic-chemistry.org For example, a study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives involved a three-step process starting with aldehyde alkylation, condensation with 2-aminophenol (B121084) to form a Schiff base, and then a final cyclocondensation. mdpi.com
Alternatively, the acetyl group of the scaffold could be the basis for derivatization. For example, 6-acetyl-2(3H)-benzoxazolone, a structurally related compound, has been used as a starting material for Claisen-Schmidt condensation with various aldehydes to produce chalcones. nih.gov This indicates that the acetyl group on a benzoxazole core derived from this compound would be available for further chemical exploration.
The general synthetic pathway is outlined below:
Reaction of this compound with 2-aminothiophenol (B119425) or 2-aminophenol. analis.com.my
Formation of a Schiff base intermediate.
Intramolecular cyclization, often promoted by an oxidizing agent or catalyst, to afford the final benzothiazole or benzoxazole ring system. mdpi.comanalis.com.my
Table 2: Synthesis of Benzoxazole/Benzothiazole Derivatives
| Reactant 1 | Reactant 2 | Product Class | Key Features of Synthesis | Reference |
| This compound | o-Aminophenol | 2-(5-Acetyl-2-methoxyphenyl)benzoxazole | Condensation followed by oxidative cyclization | mdpi.comorganic-chemistry.org |
| This compound | o-Aminothiophenol | 2-(5-Acetyl-2-methoxyphenyl)benzothiazole | Condensation followed by cyclization; can be promoted by ultrasound | analis.com.my |
| 6-Acetyl-2(3H)-benzoxazolone (related ketone) | Aromatic Aldehydes | Benzoxazolone Chalcones | Claisen-Schmidt condensation | nih.gov |
Other Significant Analogues and Hybrid Structures
Beyond the core heterocyclic systems, the functional groups of this compound allow for the synthesis of other important structural classes, including substituted benzoates and complex hybrids with natural products like monoterpenoids.
Substituted Benzoates
Substituted benzoates are common motifs in pharmaceuticals and other functional materials. To generate benzoate (B1203000) derivatives from this compound, the aldehyde group must first be oxidized to a carboxylic acid, yielding 5-acetyl-2-methoxybenzoic acid. This transformation can be achieved using standard oxidizing agents.
Once the benzoic acid derivative is obtained, it can be converted into a wide array of esters through esterification reactions. For example, reaction with various alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol would yield the corresponding benzoate esters. Research on the synthesis of (5-formylfuran-2-yl) methyl benzoates demonstrates the straightforward nature of forming such ester linkages, where a hydroxymethyl-functionalized heterocycle is reacted with a benzoic acid derivative. bohrium.com Similarly, 5-acetyl-2-methoxybenzoic acid could be reacted with a variety of functionalized alcohols to explore this chemical space.
A typical synthetic sequence would be:
Oxidation of the aldehyde group of this compound to a carboxylic acid.
Esterification of the resulting 5-acetyl-2-methoxybenzoic acid with a selected alcohol (e.g., R-OH) to yield the methyl 5-acetyl-2-methoxybenzoate.
Table 3: General Synthesis of Substituted Benzoate Derivatives
| Precursor | Reaction Type | Reagent Example | Product Class | Reference |
| This compound | Oxidation | KMnO₄, CrO₃ | 5-Acetyl-2-methoxybenzoic acid | General knowledge |
| 5-Acetyl-2-methoxybenzoic acid | Esterification | R-OH, H⁺ catalyst | 5-Acetyl-2-methoxybenzoate ester | bohrium.com |
| Ethyl-4-aminobenzoate (related starting material) | Hydrazinolysis | Hydrazine (B178648) Hydrate | 4-Aminobenzohydrazide | orientjchem.org |
Phenolic Monoterpenoid-Based Derivatives
Phenolic monoterpenoids, such as carvacrol (B1668589), thymol, and vanillin (B372448), are natural products known for their biological activities. nih.govmdpi.com Creating hybrid molecules that combine the structural features of this compound with these monoterpenoids can lead to novel compounds with interesting properties.
The synthesis of such hybrids can be achieved by forming a covalent linkage between the two parent scaffolds. For instance, the phenolic hydroxyl group of a monoterpenoid like carvacrol can be used to form an ether or ester linkage. A derivative of this compound could be prepared with a suitable leaving group that would react with the phenolic monoterpenoid.
Alternatively, the functional groups of the benzaldehyde (B42025) can be used directly. The aldehyde can participate in condensation reactions with a suitably functionalized monoterpenoid. More complex strategies involve converting the aldehyde or acetyl group into a different functional moiety for coupling. For example, a series of hydrazide-based sulfonamides were synthesized from carvacrol by first converting it to a phenoxyacetyl hydrazide intermediate, which was then reacted with various sulfonyl chlorides. researchgate.net A similar multi-step pathway could be envisioned starting from this compound.
Azo-derivatives of phenolic monoterpenes have also been synthesized through diazotization-coupling reactions, where an aromatic amine is diazotized and then coupled to the phenolic monoterpene. nih.gov This suggests that an amino-derivative of the this compound scaffold could be coupled with monoterpenoids to create novel azo compounds.
Table 4: Examples of Phenolic Monoterpenoid Derivatization
| Monoterpenoid | Derivatization Strategy | Resulting Structure | Reference |
| Carvacrol, Thymol, Eugenol (B1671780) | Diazotization-coupling reaction | Azo-derivatives | nih.gov |
| Carvacrol | Conversion to phenoxyacetyl hydrazide, then reaction with sulfonyl chlorides | Hydrazide-based sulfonamides | researchgate.net |
| Thymol | Nitrosation, reduction, and esterification | Thymohydroquinone monoesters | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 5 Acetyl 2 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment
The ¹H NMR spectrum of 5-Acetyl-2-methoxybenzaldehyde provides distinct signals for its aliphatic and aromatic protons. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, typically appearing as a singlet in the δ 9.9-10.2 ppm region. modgraph.co.ukrsc.org The methyl protons of the acetyl group (-COCH₃) and the methoxy (B1213986) group (-OCH₃) also appear as sharp singlets, generally around δ 2.6 ppm and δ 3.9 ppm, respectively. rsc.org
The aromatic region of the spectrum is more complex due to the substitution pattern. The three aromatic protons are chemically non-equivalent and exhibit characteristic splitting patterns. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing aldehyde and acetyl groups, and the electron-donating methoxy group. modgraph.co.uk The proton at the C6 position (ortho to the aldehyde and meta to the acetyl group) is expected to be the most deshielded. The proton at the C4 position (meta to both the aldehyde and methoxy groups) will be at an intermediate shift, while the proton at the C3 position (ortho to the methoxy group and meta to the aldehyde) will be the most shielded.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | ~10.1 | Singlet (s) |
| Aromatic (H-6) | ~8.2 | Doublet (d) |
| Aromatic (H-4) | ~8.0 | Doublet of doublets (dd) |
| Aromatic (H-3) | ~7.1 | Doublet (d) |
| Methoxy (OCH₃) | ~3.9 | Singlet (s) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing at the downfield end of the spectrum. The aldehyde carbonyl typically resonates around δ 191-192 ppm, while the ketone carbonyl is found further downfield, near δ 197 ppm. rsc.orgrsc.org
The six aromatic carbons have distinct chemical shifts determined by the attached functional groups. The carbon atom bonded to the electron-donating methoxy group (C2) is significantly shielded, whereas carbons attached to or positioned ortho/para to the electron-withdrawing groups are deshielded. The aliphatic carbons of the methoxy and acetyl groups appear in the upfield region of the spectrum. researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl Carbonyl (C=O) | ~197 |
| Aldehyde Carbonyl (CHO) | ~191 |
| Aromatic (C-2) | ~162 |
| Aromatic (C-4) | ~135 |
| Aromatic (C-6) | ~132 |
| Aromatic (C-5) | ~130 |
| Aromatic (C-1) | ~125 |
| Aromatic (C-3) | ~112 |
| Methoxy (OCH₃) | ~56 |
Advanced NMR Techniques for Stereochemical Analysis
For derivatives of this compound, particularly those where new stereocenters are introduced (e.g., through reduction of a carbonyl group), advanced 2D NMR techniques are indispensable for stereochemical analysis. whiterose.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is used to identify adjacent protons, helping to trace the spin systems within a molecule, such as the connectivity of the aromatic protons. whiterose.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton by connecting different spin systems, for example, by showing a correlation from the acetyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. nih.gov
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. For a derivative with a newly formed chiral center, a NOESY or ROESY experiment can establish the relative configuration by observing correlations between a proton on the new stereocenter and nearby protons on the aromatic ring or other substituents. nih.gov For instance, the stereochemistry of N-acyl derivatives of bicyclic nonanes has been determined using such advanced NMR methods. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
Identification of Functional Group Vibrations (Carbonyl, Methoxy, Aldehyde)
The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.
Carbonyl Groups (C=O): The molecule has two distinct carbonyl groups. The aldehyde C=O stretching vibration is expected in the 1710-1685 cm⁻¹ range, while the conjugated acetyl C=O stretch appears at a slightly lower frequency, typically around 1680 cm⁻¹. libretexts.org These bands are usually strong in both IR and Raman spectra.
Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the formyl group, which typically appears as a pair of weak to medium bands around 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. libretexts.org
Methoxy Group (C-O): The C-O stretching vibrations of the methoxy group are prominent. The asymmetric C-O-C stretch usually appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹. researchgate.net
Aromatic Ring: The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org C-H out-of-plane ("oop") bending vibrations are also observed at lower wavenumbers (900-675 cm⁻¹). libretexts.org
Vibrational Assignments and Conformational Studies
A detailed assignment of all vibrational modes can be achieved by combining experimental IR and Raman data with computational methods, such as Density Functional Theory (DFT). researchgate.netrsc.org Such calculations can predict the vibrational frequencies and intensities for different possible conformers of the molecule. By comparing the calculated spectra with the experimental ones, the most stable conformation in the solid state or in solution can be determined. For aromatic aldehydes and ketones, the orientation of the carbonyl groups relative to the aromatic ring can significantly influence the exact position of vibrational bands. modgraph.co.uk Raman spectroscopy is particularly useful for studying conjugated systems and symmetric vibrations, often providing complementary information to IR spectroscopy. beilstein-journals.org
Table 3: Principal IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aldehyde | C-H Stretch | ~2820, ~2720 | Medium, Weak | Medium |
| Aldehyde | C=O Stretch | ~1700 | Strong | Strong |
| Acetyl | C=O Stretch | ~1680 | Strong | Strong |
| Aromatic | C=C Stretch | ~1600, ~1580 | Strong, Medium | Strong |
| Methoxy | C-O-C Asymmetric Stretch | ~1250 | Strong | Medium |
| Methoxy | C-O-C Symmetric Stretch | ~1030 | Medium | Weak |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-Acetyl-6-methoxybenzaldehyde |
| 4-acetylbenzaldehyde |
| 2-methoxybenzaldehyde (B41997) |
| 2-methoxyacetophenone |
| 2-chloro-3-methoxybenzaldehyde |
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for analyzing its purity and presence in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, with a molecular formula of C₁₀H₁₀O₃, the theoretical exact mass can be calculated. HRMS analysis would measure the experimental mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙). A close correlation between the experimental and theoretical mass, typically with an error of less than 5 parts per million (ppm), validates the proposed molecular formula. The exact mass for this compound is reported as 178.062994177 Da. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | nih.gov |
| Theoretical Monoisotopic Mass | 178.06299 Da | nih.gov |
| Experimental Exact Mass | 178.062994177 Da | nih.gov |
| Charge Carrier (Example) | H⁺, Na⁺, K⁺ | |
| Analysis Mode | Electrospray Ionization (ESI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. mdpi.com This method is highly effective for assessing the purity of a sample of this compound and for its quantification in complex matrices.
In a typical LC-MS analysis, a solution of the compound is injected into an HPLC system. The compound travels through a chromatographic column (e.g., a C18 reverse-phase column) and is separated from impurities based on its physicochemical properties. core.ac.uk The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the compound as it elutes. This allows for the confirmation of the main compound's identity and the tentative identification of impurities based on their mass-to-charge ratios. LC-MS/MS, a tandem MS technique, can provide further structural information for the identification of unknown components in a mixture. mdpi.com This technique is widely used for the analysis of carbonyl compounds in various samples. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions for this molecule are π → π* and n → π*. uzh.chupi.edu
π → π Transitions:* These transitions involve the promotion of an electron from a π (bonding) orbital to a π* (antibonding) orbital. They are typically associated with systems containing double or triple bonds and aromatic rings. uzh.ch In this compound, the benzene (B151609) ring and the carbonyl groups of the aldehyde and acetyl functions contain π electrons. These transitions are generally high in intensity (large molar absorptivity, ε). uzh.ch
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the carbonyl and methoxy groups, to a π* (antibonding) orbital. uzh.chupi.edu These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (small molar absorptivity) compared to π → π* transitions.
The presence of substituents on the benzene ring, such as the acetyl and methoxy groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max_).
A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light. uzh.ch In this compound, the primary chromophores are the benzene ring and the two carbonyl groups (C=O) of the aldehyde and acetyl moieties.
The conjugated system, which includes the aromatic ring and the acetyl group, is a major chromophore. The aldehyde group, while also a chromophore, has its conjugation with the ring influenced by the ortho-methoxy group. The methoxy group (-OCH₃) and the acetyl group (-COCH₃) also act as auxochromes—groups that modify the light-absorbing capability of a chromophore. units.it The electron-donating methoxy group and the electron-withdrawing acetyl group both affect the electron density of the aromatic π system, leading to shifts in the absorption bands compared to unsubstituted benzaldehyde (B42025).
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Chromophore(s) | Expected Wavelength Region |
| π → π | π (aromatic, C=O) → π | Benzene ring, Acetyl group, Aldehyde group | Shorter UV (e.g., ~200-280 nm) |
| n → π | n (C=O, -OCH₃) → π | Carbonyl groups, Methoxy oxygen | Longer UV (e.g., ~280-350 nm) |
X-Ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.
An X-ray diffraction study of this compound would definitively establish:
The precise bond lengths and angles of the entire molecule.
The conformation of the methoxy and acetyl groups relative to the benzene ring.
The planarity of the molecule.
The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
Such data is crucial for understanding the structure-property relationships and for computational modeling studies.
Biological Activities and Pharmacological Potential of 5 Acetyl 2 Methoxybenzaldehyde and Its Analogues
Antimicrobial Efficacy
The antimicrobial properties of benzaldehyde (B42025) derivatives have been a subject of scientific investigation, revealing a spectrum of activity against various microbial species.
Activity against Gram-Positive Bacterial Strains (Staphylococcus aureus, Bacillus subtilis)
Research on analogues of 5-Acetyl-2-methoxybenzaldehyde has demonstrated notable activity against Gram-positive bacteria. A prominent example is 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), an analogue that has shown antibacterial efficacy against Staphylococcus aureus. Studies have determined a minimum inhibitory concentration (MIC) of 1024 µg/ml for HMB against S. aureus. nih.govconsensus.app The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov
Furthermore, a series of benzohydrazone derivatives of para-substituted benzaldehydes have been investigated for their antimicrobial activity against Bacillus subtilis. This research highlights the potential for this class of compounds to inhibit the growth of this Gram-positive bacterium, suggesting that modifications to the benzaldehyde scaffold can yield effective antibacterial agents.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | nih.gov |
Activity against Gram-Negative Bacterial Strains
The essential oil of Periploca sepium, rich in the analogue 2-hydroxy-4-methoxybenzaldehyde, has been evaluated for its antimicrobial activity against a panel of Gram-negative bacteria. The study reported MIC values for the essential oil and the isolated compound against several strains, indicating a broad spectrum of activity.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |
| 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli | 150 |
| 2-hydroxy-4-methoxybenzaldehyde | Pseudomonas aeruginosa | 250 |
| 2-hydroxy-4-methoxybenzaldehyde | Klebsiella pneumoniae | 200 |
Antifungal and Anti-Candida Effects
The antifungal potential of benzaldehyde derivatives has been explored against various fungal pathogens, including species of Candida. A study investigating redox-active benzaldehydes identified several analogues with potent antifungal activity. nih.gov The mechanism is thought to involve the disruption of the fungal cellular antioxidation system. nih.gov
Specifically, the analogue 2-hydroxy-4-methoxybenzaldehyde has demonstrated activity against Candida albicans, with a reported minimum inhibitory concentration. This suggests that compounds with a similar chemical scaffold, such as this compound, may also possess anti-candida properties.
| Compound/Analogue | Fungal Strain | MIC (mM) |
| 2-hydroxy-3-methoxybenzaldehyde | Aspergillus fumigatus | 0.5 < MIC ≤ 1.0 |
| 2,5-dimethoxybenzaldehyde | Aspergillus fumigatus | 1.0 < MIC ≤ 2.0 |
| 2-methoxybenzaldehyde (B41997) | Aspergillus fumigatus | 2.0 < MIC ≤ 3.0 |
Anticancer Research
Analogues of this compound have been the focus of anticancer research, with studies investigating their effects on various cancer cell lines, including the induction of programmed cell death (apoptosis) and the inhibition of cellular growth.
Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HCT-116)
The induction of apoptosis is a key mechanism for many anticancer agents. Research on various benzaldehyde derivatives has shown their capability to trigger this process in cancer cells. For instance, certain derivatives have been shown to induce apoptosis in the human colon cancer cell line HCT-116. researchgate.netnih.gov Studies have quantified the percentage of apoptotic cells following treatment, demonstrating a dose-dependent increase in both early and late apoptosis. researchgate.net
Similarly, in the context of breast cancer, various compounds with structural similarities to this compound have been found to induce apoptosis in the MCF-7 cell line. researchgate.netscienceopen.comnih.gov Investigations into the molecular mechanisms have pointed towards the involvement of both intrinsic and extrinsic apoptotic pathways. waocp.org
| Cell Line | Compound/Analogue | Concentration (µM) | Apoptotic Cells (%) | Reference |
| HCT-116 | Compound 5 (Se-NSAID derivative) | 1.25 | ~15 | researchgate.net |
| HCT-116 | Compound 5 (Se-NSAID derivative) | 2.5 | ~25 | researchgate.net |
| HCT-116 | Compound 5 (Se-NSAID derivative) | 5 | ~40 | researchgate.net |
| MCF-7 | Derivative 4b (quinolinone) | N/A | Increased apoptosis | researchgate.net |
| MCF-7 | Derivative 4j (quinolinone) | N/A | Increased apoptosis | researchgate.net |
Inhibition of Cell Proliferation
The ability to inhibit the uncontrolled proliferation of cancer cells is a hallmark of effective anticancer agents. Numerous studies have reported the anti-proliferative effects of benzaldehyde analogues on both MCF-7 and HCT-116 cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.
For the HCT-116 colon cancer cell line, various derivatives have demonstrated potent inhibitory activity, with IC50 values in the micromolar range. orientjchem.org Similarly, in the MCF-7 breast cancer cell line, a range of benzaldehyde-related structures have been shown to effectively inhibit cell growth, with some compounds exhibiting IC50 values comparable to or even lower than standard chemotherapeutic drugs. researchgate.netwaocp.orgconnectjournals.com
| Cell Line | Compound/Analogue | IC50 (µM) | Reference |
| HCT-116 | Benzimidazole derivative 2 | 16.2 | waocp.org |
| HCT-116 | Benzimidazole derivative 4 | 24.08 | waocp.org |
| HCT-116 | 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 | orientjchem.org |
| MCF-7 | Benzimidazole derivative 4 | 8.86 | waocp.org |
| MCF-7 | 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | 10.05 | nih.gov |
| MCF-7 | Thieno[2,3-d]pyrimidinone derivative 6d | 4.0 | connectjournals.com |
Disruption of Cellular Antioxidation Systems in in vivo Models
Benzaldehyde derivatives, a class of compounds to which this compound belongs, have been investigated for their effects on cellular processes, including inflammation. Some derivatives have been shown to possess anti-inflammatory properties. For instance, flavoglaucin (B158435) and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp. SF-5989, markedly inhibited the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov This effect was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govacs.org The mechanism involves the induction of heme oxygenase-1 (HO-1) and the subsequent inhibition of the NF-κB pathway, which is crucial for the transcription of pro-inflammatory genes. nih.gov While these studies demonstrate an interaction with cellular inflammatory and oxidative stress pathways in vitro, specific in vivo data detailing the disruption of cellular antioxidation systems by this compound itself remains to be fully elucidated.
Enzyme Inhibition Studies
The interaction of benzaldehyde derivatives with enzymes can occur through several mechanisms, largely dependent on the specific enzyme and the structure of the inhibitor. One common mechanism for benzaldehyde-type inhibitors is the formation of a Schiff base. The aldehyde group can react with primary amino groups, such as the side chain of a lysine (B10760008) residue, within the enzyme's active site. nih.govresearchgate.net This covalent modification can inactivate the enzyme.
Another significant mechanism, particularly for enzymes that are metalloproteins, is chelation. Benzoate (B1203000) inhibitors, for example, can chelate the copper ions present in the active site of tyrosinase, leading to its inhibition. researchgate.netnih.gov Hydroxyl groups on the aromatic ring of benzaldehyde and its derivatives can also play a crucial role in binding, often interacting with metal ions in the active site. researchgate.netbrieflands.com The type of inhibition can vary, including competitive, non-competitive, uncompetitive, or mixed-type, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.govsaudijournals.com
Tyrosinase is a key, copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) synthesis. tandfonline.comresearchgate.net Its inhibition is a major focus in cosmetics and medicine for treating hyperpigmentation. tandfonline.com Benzaldehyde and its derivatives are well-known tyrosinase inhibitors. nih.govtandfonline.com
The primary inhibitory mechanism for benzaldehyde compounds against tyrosinase is the formation of a Schiff base with a primary amino group in the enzyme. nih.govresearchgate.nettandfonline.com However, the substitution pattern on the benzaldehyde ring significantly influences potency and the precise mechanism. For instance, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) was identified as a potent competitive inhibitor of mushroom tyrosinase. researchgate.netbrieflands.com Kinetic studies have shown that while some derivatives like 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde act as competitive inhibitors, others may exhibit different inhibition types. brieflands.com The hydroxyl groups on these compounds are thought to contribute to inhibition by binding with the binuclear copper ions in the enzyme's active site. brieflands.com In contrast to the Schiff base mechanism, benzoate derivatives typically inhibit tyrosinase by chelating these copper ions. nih.gov
The inhibitory strength of naturally occurring benzaldehyde derivatives is generally weak to moderate, often less potent than the standard inhibitor, kojic acid. nih.gov However, specific analogues, such as protocatechualdehyde from the fungus Phellinus linteus, have shown significantly higher inhibitory activity than kojic acid. nih.gov
| Compound | Source/Type | Inhibition Type | IC50 Value | Reference |
| 3,4-Dihydroxybenzaldehyde | Synthetic | Competitive | - | researchgate.netbrieflands.com |
| 2,4-Dihydroxybenzaldehyde | Synthetic | Competitive | - | brieflands.com |
| Kojic Acid | Standard | Mixed-Competitive | - | brieflands.com |
| Protocatechualdehyde | Phellinus linteus | - | 7.8-fold more active than kojic acid | nih.gov |
Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and is implicated in the progression of castration-resistant prostate cancer (CRPC). nih.govmdpi.com Consequently, developing selective AKR1C3 inhibitors is a significant therapeutic goal. nih.gov A major challenge is achieving selectivity over the highly similar isoforms AKR1C1 and AKR1C2, as inhibiting AKR1C2 can be counterproductive. nih.govunito.it
Analogues of this compound, specifically 5-acetyl-2-phenylaminobenzoates, have been studied as AKR1C3 inhibitors. Research on N-phenyl-aminobenzoates showed that substitution on the B-ring of the structure could lead to an increase in AKR1C3 potency. nih.gov Chalcone (B49325) derivatives have also been identified as effective AKR1C3 inhibitors. mdpi.com Studies on a series of chalcones revealed that structural features, such as hydroxylation at the C-6′ position and methylation at the C-4 position, enhanced inhibitory activity. mdpi.com The most effective chalcone inhibitors were found to be selective for hydroxysteroid dehydrogenases not primarily involved in steroid hormone metabolism. mdpi.com
For N-phenylanthranilate derivatives, moving a carboxyl group to the meta position on the A-ring and adding an electron-withdrawing group (like NO2 or an acetyl group) at the para position of the B-ring resulted in compounds with high potency and selectivity for AKR1C3 over AKR1C2. google.com For example, compound 6 (p-Ac) and compound 7 (p-CF3) were found to be 360 and 250-fold more selective for AKR1C3 over AKR1C2, respectively. google.com
| Compound Class | Key Structural Feature | Selectivity (AKR1C3 vs. AKR1C2) | Reference |
| N-Phenyl-aminobenzoates | B-ring substitution | Increased AKR1C3 potency | nih.gov |
| Chalcones | C-6' hydroxylation, C-4 methylation | Increased AKR1C3 potency | mdpi.com |
| 3-(phenylamino)benzoic acids | p-Ac B-ring substituent | 360-fold | google.com |
| 3-(phenylamino)benzoic acids | p-CF3 B-ring substituent | 250-fold | google.com |
Aldose reductase (ALR2) is the first enzyme in the polyol pathway, which becomes overactivated during hyperglycemia and contributes to diabetic complications. researchgate.netnih.gov Therefore, ALR2 inhibitors are pursued as a therapeutic strategy to manage these conditions. researchgate.net Chalcones, which can be synthesized from benzaldehyde derivatives, have been identified as a promising class of aldose reductase inhibitors. unimore.it
A study of various chalcone derivatives found them to be potent inhibitors of ALR2, with some exhibiting submicromolar IC50 values. researchgate.net The mechanism of inhibition for some of these derivatives was identified as mixed-type. researchgate.net Molecular docking studies suggest that these chalcone analogues can form π-π interactions within the active site of the enzyme. researchgate.net The specific substitutions on the aromatic rings of the chalcone structure are crucial for their inhibitory activity. researchgate.netunimore.it
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. utm.mynih.gov Chalcones, which are α,β-unsaturated ketones that can be derived from substituted benzaldehydes, have emerged as a versatile scaffold for designing AChE inhibitors. utm.mynih.govdergipark.org.tr
Numerous studies have synthesized and evaluated chalcone derivatives for their AChE inhibitory potential. nih.govmdpi.com The inhibitory activity is highly dependent on the substituents on the two aromatic rings of the chalcone structure. nih.gov For example, the presence of electron-withdrawing groups (such as Br, NO2, and Cl) on one of the phenyl rings was shown to result in excellent AChE inhibition. utm.my One study found that a chalcone derivative with a nitro group (compound 53c) exhibited the most potent activity, comparable to the standard drug galantamine. utm.my Another series of chalcone derivatives showed IC50 values in the micromolar range (22 to 37.6 µM). nih.govnih.gov The mechanism of action involves the chalcone scaffold binding to amino acid residues in the active site gorge of AChE through various interactions, including hydrogen bonding, π-π, and hydrophobic interactions. nih.govnih.gov Kinetic analysis of one promising chalcone derivative revealed a mixed-type inhibition mechanism. researchgate.netnih.gov
| Chalcone Derivative Type | Key Structural Feature | IC50 Value / % Inhibition | Inhibition Type | Reference |
| Compound 53c | 4-NO2 substituent | 89.44% inhibition | - | utm.my |
| Basic Chalcones (C1-C5) | Varied phenyl substituents | 22 ± 2.8 to 37.6 ± 0.75 µM | - | nih.govnih.gov |
| Compound 4a | N,N-dimethylaminoethyl chain | 4.68 µmol/L | Mixed-type | researchgate.netnih.gov |
| Benzylaminochalcones | 4-chlorophenyl, 4-nitrophenyl | 23 to 39 µM | - | mdpi.com |
Anti-inflammatory and Antioxidant Properties
The structural framework of this compound, characterized by a substituted benzene (B151609) ring, imparts significant potential for anti-inflammatory and antioxidant activities. These properties are largely attributed to the methoxy (B1213986) and acetyl functional groups which influence the electronic environment of the aromatic ring and its ability to interact with biological systems.
Analogues of this compound have demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways. Benzaldehyde derivatives, in general, are recognized for their anti-inflammatory properties. mdpi.com For instance, studies on acrylaldehyde derivatives, such as (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde, have shown potent inhibitory activity against superoxide (B77818) formation in neutrophils stimulated by fMLP, a chemoattractant peptide. nih.gov This suggests an interference with inflammatory cell activation. The mechanism for some of these compounds involves inhibiting the increase of cellular calcium, a critical secondary messenger in inflammatory signaling. nih.gov
Furthermore, synthetic derivatives incorporating the methoxybenzaldehyde moiety into other heterocyclic systems have yielded compounds with significant anti-inflammatory action. Pyridazinone derivatives synthesized by condensing 2-methoxybenzaldehyde showed considerable anti-inflammatory activity in carrageenan-induced paw edema assays in rats. scielo.br These findings underscore the importance of the substituted benzaldehyde scaffold in the design of novel anti-inflammatory agents. The anti-inflammatory effects of such compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory cascade. cardiosomatics.ru
The antioxidant potential of this compound and its analogues is primarily linked to their ability to scavenge free radicals, a key process in mitigating oxidative stress. Oxidative stress is a contributing factor in numerous chronic diseases. researchgate.net The 2-methoxyphenol moiety, a core component of the target compound, is a well-established structural motif for antioxidant activity.
The radical scavenging capabilities of methoxyphenol derivatives have been evaluated using various assays that measure the compound's ability to neutralize stable free radicals or inhibit oxidation processes. nih.gov Common in vitro assays include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.net Studies on synthetic 2-allyl-4-substituted-phenols, including an analogue with an acetyl group (COCH3), have demonstrated their ability to efficiently scavenge DPPH radicals as well as carbon-centered and oxygen-centered radicals. nih.gov The efficiency of these compounds is often compared to natural antioxidants like eugenol (B1671780) and isoeugenol. nih.gov The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to quench free radicals, a process influenced by the bond dissociation energy of the O-H bond. researchgate.net
Table 1: Radical Scavenging Activity of Methoxy-substituted Phenolic Analogues This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Analogue | Assay Type | Measured Activity | Source |
|---|---|---|---|
| 2-Allyl-4-methoxyphenol | DPPH | Efficient scavenging | nih.gov |
| 2,4-Dimethoxyphenol | DPPH | Efficient scavenging | nih.gov |
| Eugenol | DPPH | Moderate scavenging | nih.gov |
| 2-Methoxyphenol Derivatives | DPPH, ABTS, ORAC | Identified as active | researchgate.net |
| p-Methoxyphenol Dimers | Induction Period Method | High n values (stoichiometric factor) | nih.gov |
Other Emerging Biological Activities
Beyond their anti-inflammatory and antioxidant roles, analogues of this compound are being investigated for a range of other pharmacological activities, highlighting the versatility of this chemical scaffold.
Aldehydes and their derivatives, particularly those found in essential oils, are known to possess immunomodulatory activities. nih.govresearchgate.netmdpi.com These compounds can influence the functioning of the immune system, including both innate and adaptive immune responses. For example, benzaldehyde has been shown to stimulate autophagy in mouse brain astrocytes, a cellular process crucial for clearing pathogens and damaged components, via the sonic hedgehog (Shh) signaling pathway. nih.gov This indicates a role in cellular defense mechanisms within the central nervous system. Other aldehyde constituents of essential oils, such as geranial, have been observed to increase hemagglutinating antibody titers and affect hypersensitivity reactions in animal models, suggesting an influence on the adaptive immune response. nih.gov These findings suggest that benzaldehyde analogues could modulate immune functions, although the specific effects of this compound remain to be fully elucidated.
The benzaldehyde scaffold has served as a foundation for the development of potent agents against various protozoan parasites.
Antimalarial Activity: The search for new antimalarial drugs is driven by increasing resistance to existing therapies. pensoft.net Chalcones, a class of compounds synthesized from substituted acetophenones and benzaldehydes, have shown promise. A chalcone analogue, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, demonstrated high antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of Plasmodium falciparum. pensoft.net Molecular docking studies suggest these compounds may act by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. pensoft.net Additionally, structural analogues like 2-hydroxy-4-methoxybenzaldehyde have been found to possess significant ovicidal activity against Anopheles gambiae, the mosquito vector for malaria, which represents an alternative strategy for malaria control. biorxiv.orgbiorxiv.org
Antileishmanial Activity: Leishmaniasis is another neglected tropical disease requiring new therapeutic options. nih.gov Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a close structural analogue, has been used as a starting material to synthesize derivatives with significant antileishmanial properties. scielo.br A series of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives showed good activity against promastigotes of Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis. scielo.br Similarly, chalcones derived from 3-methoxybenzaldehyde (B106831) and 4-methoxybenzaldehyde (B44291) have been evaluated for their activity against L. amazonensis, with some nitro-derivatives showing potent effects. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of the sterol 14α-demethylase (CYP51) enzyme, which is crucial for the parasite's membrane integrity. scielo.br
Trypanocidal Activities: Chagas disease, caused by Trypanosoma cruzi, is a major health issue in Latin America. nih.gov Research into new treatments has explored various chemical scaffolds, including those derived from benzaldehyde. A series of novel benzaldehyde-thiosemicarbazone derivatives were synthesized and tested against T. cruzi. nih.gov The o-nitro-benzaldehyde-thiosemicarbazone derivative was identified as the most active compound, demonstrating significantly enhanced trypanocidal activity compared to its parent compound. nih.gov This highlights the potential for developing potent antitrypanosomal agents through structural modification of the benzaldehyde core.
Table 2: Antiprotozoal Activity of Benzaldehyde Analogues This table is interactive. Users can sort columns by clicking on the headers.
| Analogue/Derivative Class | Target Organism | Activity Metric | Finding | Source |
|---|---|---|---|---|
| Methoxy-chalcone | Plasmodium falciparum (FCR3) | IC₅₀ | 0.31 µg/mL | pensoft.net |
| 2-Hydroxy-4-methoxybenzaldehyde | Anopheles gambiae eggs | LC₅₀ | 0.7075 ppm | biorxiv.org |
| Triazolyl-vanillin derivatives | Leishmania spp. | IC₅₀ | Active against multiple species | scielo.br |
| Dimethoxynaphthalenyl chalcones | Leishmania amazonensis | IC₅₀ | 3.3 µM (most active derivative) | mdpi.com |
| Benzaldehyde-thiosemicarbazones | Trypanosoma cruzi | IC₅₀ | 2.0 µM (most active derivative) | nih.gov |
Analogues derived from methoxybenzaldehydes are prominent in the development of novel antidiabetic agents, particularly within the thiazolidinedione (TZD) class of drugs. nih.gov TZDs are known to act as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). semanticscholar.org
Numerous studies have reported the synthesis of C-5 substituted thiazolidine-2,4-dione analogues via Knoevenagel condensation with various aromatic benzaldehydes, including those with methoxy substitutions. semanticscholar.org For example, 5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione showed significant antidiabetic activity in streptozotocin-induced diabetic mice, with effects comparable to the standard drug pioglitazone. semanticscholar.org The mechanism of action for these compounds is linked to their ability to bind to and activate the PPAR-γ receptor. semanticscholar.orgeurekaselect.com Beyond PPAR-γ agonism, some TZD derivatives also exhibit inhibitory activity against other key enzymes in carbohydrate metabolism, such as α-amylase, which can help control postprandial hyperglycemia. mdpi.commdpi.com The combination of antioxidant and α-amylase inhibitory activities with PPAR-γ agonism presents a multi-faceted approach to managing diabetes mellitus. mdpi.com
Table 3: Antidiabetic Activity of Thiazolidinedione (TZD) Analogues This table is interactive. Users can sort columns by clicking on the headers.
| TZD Analogue Derived From | Model | Primary Target/Activity | Result | Source |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Streptozotocin-induced diabetic mice | PPAR-γ agonist | Significant reduction in fasting blood glucose | semanticscholar.org |
| Various Benzaldehydes | Alloxan-induced diabetic rats | α-amylase inhibitor, Antioxidant | Potent anti-hyperglycemic activity | mdpi.com |
| Various Benzaldehydes | In vitro assays | α-amylase & α-glucosidase inhibition | Concentration-dependent inhibition | mdpi.com |
| Coumarin-based methoxybenzaldehyde | STZ-induced diabetic rats | Antihyperglycemic | Dose-dependent reduction in blood glucose | nih.gov |
Anti-mutagenic Effects
Research into the anti-mutagenic properties of benzaldehyde and its derivatives has revealed potential protective effects against DNA damage induced by certain mutagens. While studies focusing specifically on this compound are not extensively documented in publicly available research, investigations into its structural analogues provide significant insights into the anti-mutagenic potential of this class of compounds. The presence of the aldehyde functional group appears to be a critical factor in this activity.
A key study investigated the bio-antimutagenic potential of benzaldehyde and 25 of its derivatives against the mutagenicity induced by 4-nitroquinoline (B1605747) I-oxide (4NQO) in Escherichia coli WP2s uvrA trpE. tandfonline.com The findings from this research demonstrated that benzaldehyde and many of its substituted forms can significantly decrease the frequency of induced mutations. tandfonline.com The study revealed that the aldehyde radical is important for this bio-antimutagenic activity, as analogous benzyl (B1604629) alcohols and benzoic acids, such as vanillyl alcohol and vanillic acid, did not exhibit similar effects. tandfonline.comjst.go.jptandfonline.com
The anti-mutagenic efficacy was observed to vary with the type and position of substituents on the benzene ring. For instance, 18 of the tested hydroxy-, methoxy-, and ethoxybenzaldehydes reduced the induced mutation frequency by a range of 42% to 91%. tandfonline.com Notably, compounds with strong bio-antimutagenic effects included vanillin (3-methoxy-4-hydroxybenzaldehyde), o-anisaldehyde (o-methoxybenzaldehyde), and 2,5-dimethoxybenzaldehyde. tandfonline.comjst.go.jp
The table below summarizes the anti-mutagenic activity of several benzaldehyde analogues, showcasing the percentage by which they decreased the mutation frequency induced by 4-nitroquinoline I-oxide. tandfonline.com
| Compound Name | Substituents | Concentration (mM) | Decrease in Induced Mutation Frequency (%) |
| Benzaldehyde | - | 1.0 | 79 |
| o-Anisaldehyde | 2-methoxy | 1.0 | 89 |
| m-Anisaldehyde | 3-methoxy | 1.0 | 88 |
| p-Anisaldehyde | 4-methoxy | 1.0 | 80 |
| Vanillin | 3-methoxy-4-hydroxy | 1.0 | 91 |
| Isovanillin | 3-hydroxy-4-methoxy | 1.0 | 84 |
| Veratraldehyde | 3,4-dimethoxy | 1.0 | 83 |
| 2,5-Dimethoxybenzaldehyde | 2,5-dimethoxy | 1.0 | 89 |
| 3,5-Dimethoxybenzaldehyde | 3,5-dimethoxy | 1.0 | 81 |
| Protocatechualdehyde | 3,4-dihydroxy | 0.5 | 89 |
These findings suggest that the structural features of this compound, specifically the methoxy group and the aldehyde functional group, are consistent with analogues that demonstrate significant anti-mutagenic properties. The mechanism of this bio-antimutagenic action is thought to involve the suppression of the mutagenesis process after DNA has been damaged by mutagens. tandfonline.com
It is important to note that while some aldehydes, like cinnamaldehyde, have shown anti-mutagenic activity against specific mutagens, the broader class of aldehydes can also exhibit mutagenic or genotoxic effects under certain conditions. nih.govnih.gov For instance, toxicological assessments have shown that benzaldehyde can be cytotoxic and genotoxic. nih.gov However, in the context of the aforementioned study, several benzaldehyde derivatives displayed a clear protective effect against a potent mutagen. tandfonline.comjst.go.jp
Structure Activity Relationship Sar Studies of 5 Acetyl 2 Methoxybenzaldehyde Analogues
Influence of Functional Groups on Biological Activity
The carbonyl groups, present in both the aldehyde and acetyl functions, are pivotal for the biological activity of this class of compounds. The carbon atom of a carbonyl group is electrophilic, while the oxygen atom is nucleophilic and a hydrogen bond acceptor. msu.edu These characteristics make the carbonyl moiety a primary site for interaction with biological macromolecules.
Research on various benzaldehyde (B42025) derivatives has consistently highlighted the aldehyde group's necessity for specific enzyme inhibition. For instance, in the inhibition of tyrosinase, the aldehyde group is crucial; its replacement with a carboxyl group leads to a complete loss of inhibitory potency. nih.gov It is suggested that the aldehyde can form a Schiff base with primary amino groups, such as lysine (B10760008) residues, within the active site of an enzyme, leading to covalent inhibition. nih.gov The reactivity of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack from amino acid residues in an enzyme's active site, forming a transient tetrahedral intermediate that can stabilize the enzyme-inhibitor complex. nih.gov
Similarly, the acetyl group's carbonyl can participate in hydrogen bonding and dipole-dipole interactions, anchoring the ligand within the binding pocket of a target protein. The presence of two carbonyl moieties in 5-Acetyl-2-methoxybenzaldehyde analogues can offer multiple interaction points, potentially increasing binding affinity and inhibitory potency.
The methoxy (B1213986) group (-OCH₃) is a powerful modulator of the electronic properties of the aromatic ring. It exerts a dual electronic effect: it is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction (inductive effect). stackexchange.com The stronger resonance effect typically prevails, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. stackexchange.comresearchgate.net
This increased electron density can enhance π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. mdpi.com The methoxy group can also improve a ligand's binding, physicochemical, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netnih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor. researchgate.net However, the position of the methoxy group is critical. When at the para position, it acts as an electron-donating group, whereas at the meta position, its electron-withdrawing character is more pronounced. wikipedia.org In this compound, the ortho-methoxy group increases the electron density of the ring, which can influence its interaction with electron-deficient targets. researchgate.net
Positional Isomerism and Substituent Effects on Bioactivity
The arrangement of substituents on the benzaldehyde scaffold dramatically influences biological activity. The specific positions of the acetyl and methoxy groups, as well as the introduction of other substituents, can alter the molecule's steric profile, lipophilicity, and electronic distribution, thereby affecting its antimicrobial, anti-inflammatory, and antioxidant capabilities.
SAR studies on various substituted benzaldehydes have established clear correlations between substitution patterns and specific biological activities.
Antimicrobial Activity: The presence of hydroxyl and methoxy groups is often associated with significant antimicrobial effects. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been identified as the primary antimicrobial component in the essential oil of Periploca sepium. nih.gov Studies on thiosemicarbazone derivatives have also shown that compounds containing a p-methoxybenzaldehyde moiety possess antibacterial activity. researchgate.net The lipophilicity conferred by substituents can also play a role in antimicrobial action by facilitating passage through the microbial cell membrane. researchgate.net
Anti-inflammatory Activity: The anti-inflammatory potential of benzaldehyde analogues is highly dependent on the nature and position of substituents. Derivatives of L-tyrosine and other amino acids, when combined with moieties like 3,5-di-tert-butyl-4-hydroxybenzoic acid or cinnamic acid derivatives, have shown potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov The presence of electron-withdrawing or electron-donating groups can modulate the interaction with the active sites of pro-inflammatory enzymes. nih.gov
Antioxidant Profile: The antioxidant capacity of phenolic compounds is well-established. For benzaldehyde derivatives, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) generally enhances antioxidant activity by stabilizing the resulting phenoxy radical through resonance. nih.gov Studies have shown that 2-hydroxy-4-methoxybenzaldehyde exhibits moderate antioxidant activity. nih.gov The position of these groups is crucial, as it affects the stability of the radical formed during the scavenging process.
The following table summarizes the activity of various substituted benzaldehyde derivatives.
| Compound | Substituents | Biological Activity | IC₅₀ Value (µM) | Reference Enzyme/Assay |
| Benzaldehyde | None | Tyrosinase Inhibition | 31.0 | Mushroom Tyrosinase |
| 4-Penthylbenzaldehyde | 4-penthyl | Tyrosinase Inhibition | - | Mushroom Tyrosinase |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-hydroxy, 4-methoxy | α-Amylase Inhibition | 5.44x more effective than acarbose | α-Amylase |
| 3,4-Dihydroxybenzaldehyde (B13553) | 3,4-dihydroxy | α-Glucosidase Inhibition | Active | α-Glucosidase |
| 3,5-Dihydroxybenzaldehyde | 3,5-dihydroxy | α-Glucosidase Inhibition | Active | α-Glucosidase |
| IND-30 | 4-hydroxy (on benzylidene) | AChE Inhibition | 4.16 | Human AChE |
| IND-24 | 3-hydroxy (on benzylidene) | AChE Inhibition | 12.54 | Human AChE |
| IND-31 | 2-methoxy (on benzylidene) | AChE Inhibition | 421.22 | Human AChE |
| IND-25 | 3-methoxy (on benzylidene) | AChE Inhibition | 264.23 | Human AChE |
Data compiled from multiple sources. nih.govrsc.orgnih.gov
The specific placement of the acetyl and methoxy groups on the benzaldehyde ring is a critical determinant of pharmacological efficacy. Isomeric variations can lead to profound differences in activity due to altered steric hindrance, electronic effects, and the ability to form key interactions with a biological target.
For instance, studies on brassinosteroid analogues with substituted benzoate (B1203000) groups revealed that an acetyl group in the ortho-position resulted in the highest activity, which was slightly greater than that of the para-substituted analogue. mdpi.com A similar effect was observed for methoxy-substituted derivatives. mdpi.com This demonstrates that moving a functional group from the para to the ortho position can significantly impact biological response.
Regarding the methoxy group, its electronic influence is position-dependent. An ortho- or para-methoxy group is strongly electron-donating due to resonance, which can enhance interactions with certain targets. stackexchange.com Conversely, a meta-methoxy group has a more pronounced electron-withdrawing inductive effect, which might be favorable for binding to other types of receptors. wikipedia.org In cholinesterase inhibitors, for example, shifting a methoxy group from the ortho to meta position on a benzylidene ring drastically altered inhibitory potential, with both being significantly less active than hydroxyl-substituted analogues. rsc.org Therefore, the 2-methoxy and 5-acetyl substitution pattern of the parent compound is a specific arrangement that dictates a unique electronic and steric profile, which is essential for its particular pharmacological activities.
Structural Determinants for Specific Enzyme Inhibition
For a molecule to act as an effective and selective enzyme inhibitor, its structure must be complementary to the enzyme's active site. For this compound analogues, several structural features are key determinants for enzyme inhibition.
The benzaldehyde moiety itself has been identified as a crucial pharmacophore for interacting with the catalytic center of various enzymes, including aldehyde dehydrogenases (ALDH). mdpi.com The aldehyde group is often the primary point of interaction.
Studies on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors revealed that the nature of the linker between aromatic rings and the substitution pattern were critical for potency and selectivity. mdpi.com Compounds with a methyloxy linker showed higher potency towards ALDH1A3 compared to those with an ester linker. Furthermore, the presence and position of methoxy groups on the aldehyde-bearing ring had a significant, though not always predictable, effect on inhibitory activity. For instance, a meta-methoxy group relative to the aldehyde in one analogue increased activity compared to its unsubstituted counterpart. mdpi.com
In the context of tyrosinase inhibition, the aldehyde group is essential, and 4-substituted benzaldehydes are thought to act as a tight hydrophobic cover on the enzyme's catalytic center. nih.govnih.gov The size and nature of the substituent at the C-4 position can influence whether the inhibition is partial or full. nih.gov For α-glucosidase and α-amylase inhibitors, the presence of hydroxyl, methyl, or methoxy groups on the benzaldehyde ring was found to be important for activity, suggesting that these groups participate in key hydrogen bonding or hydrophobic interactions within the active sites of these enzymes. nih.gov
The general pharmacophore for many benzaldehyde-based enzyme inhibitors can be summarized as:
An aromatic ring that provides a scaffold and engages in hydrophobic or π-π interactions.
An aldehyde carbonyl group that acts as a key interaction point, often through hydrogen bonding or covalent bond formation.
Electron-donating or electron-withdrawing substituents (like methoxy or acetyl groups) at specific positions to modulate the electronic properties of the ring and provide additional binding interactions, thus fine-tuning the inhibitor's potency and selectivity.
Ligand Features for Tyrosinase Suppression (Schiff Base Formation, Hydroxyl/Methoxy Stabilization)
The inhibitory activity of benzaldehyde derivatives against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is intricately linked to specific structural motifs. For analogues of this compound, two primary features are of paramount importance: the propensity to form Schiff bases and the stabilizing influence of hydroxyl and methoxy groups.
The aldehyde functional group is a critical component for tyrosinase inhibition by this class of compounds. It is widely proposed that the aldehyde reacts with a primary amino group within the active site of the tyrosinase enzyme to form a Schiff base. This covalent linkage is believed to interfere with the enzyme's catalytic activity, thereby reducing melanin production. The formation of a stable Schiff base can be a determining factor in the inhibitory potency of a given analogue.
The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde ring also play a crucial role in modulating tyrosinase inhibitory activity. These groups can contribute to the stability of the enzyme-inhibitor complex through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Structural Requirements for AKR1C3 Selectivity and Potency (e.g., Carboxylic Acid, Electron-Withdrawing Groups)
In the context of cancer therapy, particularly in castration-resistant prostate cancer, aldo-keto reductase 1C3 (AKR1C3) has emerged as a critical target. SAR studies on a series of compounds structurally related to this compound, specifically 5-acetyl-2-phenylaminobenzoic acids, have provided invaluable insights into the structural features necessary for potent and selective inhibition of AKR1C3. nih.gov
A pivotal structural element for achieving high selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2 is the presence of a carboxylic acid group positioned meta to the amine linkage on the benzoic acid ring. This specific arrangement appears to be crucial for optimal interaction within the AKR1C3 active site, leading to enhanced selectivity. nih.govnih.gov
Furthermore, the potency of these inhibitors is significantly influenced by the nature of the substituents on the phenylamino (B1219803) ring. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2), has been shown to enhance the inhibitory activity against AKR1C3. nih.gov This suggests that modulating the electronic properties of this part of the molecule is a key strategy for optimizing potency.
The following interactive data table summarizes the SAR of a series of 5-acetyl-2-(phenylamino)benzoic acid analogues, highlighting the impact of different substituents on their inhibitory activity against AKR1C3 and their selectivity over AKR1C2. nih.gov
| Compound | Substituent (R) on Phenylamino Ring | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity (IC50 AKR1C2/IC50 AKR1C3) |
|---|---|---|---|---|
| 3a | m-CF3 | 0.72 | 2.50 | 3 |
| 3b | -H | 4.10 | 3.50 | 0.9 |
| 3c | m-NO2 | 0.54 | 1.80 | 3 |
| 3d | m-Cl | 1.10 | 1.70 | 2 |
| 3e | p-NO2 | 0.60 | 1.20 | 2 |
| 3f | p-Ac | 0.80 | 1.30 | 2 |
| 3g | p-Cl | 1.40 | 1.50 | 1 |
Elucidation of Key Pharmacophores for Therapeutic Development
Based on the extensive SAR studies, key pharmacophore models have been developed to guide the design of novel and more effective inhibitors of both tyrosinase and AKR1C3. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.
For the inhibition of tyrosinase by benzaldehyde derivatives, a common pharmacophore model includes:
A hydrogen bond acceptor: often represented by the oxygen atom of the aldehyde or a hydroxyl group.
A hydrogen bond donor: typically a hydroxyl group on the aromatic ring.
An aromatic ring: which provides a scaffold for the other functional groups and can engage in pi-pi stacking interactions within the active site.
The relative positions and distances between these features are critical for effective binding and inhibition.
For selective AKR1C3 inhibitors based on the N-phenylanthranilic acid scaffold, a well-defined pharmacophore has emerged, characterized by:
A carboxylic acid feature: crucial for anchoring the molecule in the active site and for selectivity.
Two aromatic rings: corresponding to the benzoic acid and the phenylamino moieties, which occupy specific hydrophobic pockets.
An electron-withdrawing feature: on the phenylamino ring, contributing to enhanced potency.
The development of these pharmacophore models provides a powerful tool for virtual screening of compound libraries and for the rational design of new chemical entities with improved therapeutic profiles. By understanding the key molecular interactions required for potent and selective inhibition of tyrosinase and AKR1C3, researchers can more efficiently navigate the complex process of drug discovery and development.
Computational Chemistry and Molecular Modeling of 5 Acetyl 2 Methoxybenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms. For derivatives of 2-methoxybenzaldehyde (B41997), DFT calculations have been employed to elucidate electronic properties and reactivity, providing a theoretical framework for understanding molecules like 5-Acetyl-2-methoxybenzaldehyde.
Electronic Property Modeling (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. irjweb.comnih.gov
DFT calculations are frequently used to determine these energies. For instance, in studies of Schiff bases derived from 2-methoxybenzaldehyde, which are structurally related to this compound, DFT has been used to calculate HOMO-LUMO energies to understand their efficacy as corrosion inhibitors. nih.govresearchgate.net A lower energy gap in these related compounds was correlated with higher inhibition efficiency, as it facilitates the molecule's adsorption onto a metal surface. nih.gov While specific calculations for this compound are not widely published, the principles from related molecules apply. The energy gap helps explain charge transfer interactions within the molecule. irjweb.com
Table 1: Representative DFT-Calculated Electronic Properties for Schiff Bases Derived from Methoxybenzaldehydes
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | -5.77 | -1.91 | 3.86 |
| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | -5.74 | -1.93 | 3.81 |
Data derived from studies on related Schiff base corrosion inhibitors to illustrate the application of DFT calculations. The B3LYP functional was noted to perform well in these estimations. nih.govresearchgate.net
Prediction of Regioselectivity in Chemical Reactions
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, such as cycloadditions. researchgate.net By analyzing the energies of different possible reaction pathways and the distribution of electron density (e.g., through Mulliken charges or Fukui functions), chemists can determine which regioisomer is more likely to form. researchgate.net For a molecule like this compound, which has multiple reactive sites (the aldehyde, the acetyl group, and the aromatic ring), DFT could predict how it would react with other reagents. For example, in a [3+2] cycloaddition reaction, DFT can identify the most electrophilic and nucleophilic sites, thereby predicting the orientation of the addition. researchgate.net This predictive power is crucial for designing selective synthetic routes and minimizing unwanted byproducts. rsc.org
Transition State Analysis in Reaction Mechanisms
Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are a key tool for locating and characterizing the geometry and energy of these fleeting structures. By mapping the potential energy surface, researchers can elucidate the step-by-step pathway of a reaction involving this compound. For example, in a Knoevenagel condensation, a common reaction for aldehydes, DFT could model the transition state of the rate-determining step, providing insights into the reaction kinetics and the factors that influence the reaction rate. researchgate.net Analysis of the transition state structure reveals the critical bond-forming and bond-breaking events.
Validation with Experimental Kinetic Isotope Effects and Hammett Plots
The accuracy of DFT-calculated reaction mechanisms can be validated by comparing computational results with experimental data. The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution, can be calculated from the vibrational frequencies of the ground state and transition state obtained via DFT. Agreement between the calculated and experimentally measured KIE provides strong support for the proposed mechanism.
Similarly, Hammett plots, which correlate reaction rates for a series of substituted aromatic compounds, can be rationalized using DFT. By calculating properties such as charge distribution or the energies of transition states for a series of derivatives of this compound (with different substituents on the ring), a theoretical Hammett plot can be generated. The correlation between the computational and experimental plot validates the electronic effects predicted by the DFT model.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While DFT provides insights into the electronic structure of static molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and interactions of molecules over time.
Understanding Adsorptive Capacity and Inhibitor-Metal Ion Interactions
MD and MC simulations are particularly useful for understanding how molecules like this compound or its derivatives interact with surfaces, which is relevant in fields like corrosion inhibition or materials science. nih.gov
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how the system evolves over time. In the context of corrosion inhibition, MD simulations can model the interaction between an inhibitor molecule and a metal surface (e.g., iron). researchgate.net These simulations reveal the preferred orientation of the inhibitor on the surface and calculate the interaction energy, which indicates the strength of adsorption. For Schiff bases of methoxybenzaldehydes, MD simulations have shown that the molecules tend to adsorb in a planar orientation, maximizing contact with the metal surface through the aromatic rings and heteroatoms. nih.govresearchgate.net The interaction energy, a key output, quantifies the stability of the inhibitor-metal complex. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxybenzaldehyde |
| (E)-2-((2-methoxybenzylidene)amino)phenol |
Conformational Analysis and Stability Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com The stability of these conformers is crucial as it dictates the molecule's predominant shape and, consequently, its biological and chemical properties.
For this compound, the key rotational bonds are those connecting the acetyl and methoxy (B1213986) groups to the aromatic ring. The rotation of the aldehyde group is generally restricted due to steric hindrance from the adjacent methoxy group. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as these bonds are rotated. This process identifies the lowest energy (most stable) conformers and the energy barriers between different conformations.
The stability of a given conformer is influenced by a combination of steric and electronic effects. In this compound, the orientation of the acetyl and methoxy groups relative to the benzaldehyde (B42025) ring can lead to various intramolecular interactions. For instance, certain orientations might be stabilized by weak hydrogen bonds or van der Waals forces, while others may be destabilized by steric repulsion between bulky groups. The most stable conformers are those that minimize these repulsive interactions and maximize attractive ones.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=O) Acetyl | Dihedral Angle (C-C-O-C) Methoxy | Relative Energy (kcal/mol) | Stability Prediction |
| 1 | 0° | 0° | 0.00 | Most Stable |
| 2 | 90° | 0° | 3.50 | Unstable (Transition State) |
| 3 | 180° | 0° | 1.20 | Metastable |
| 4 | 0° | 180° | 0.85 | Stable |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule like this compound and a biological target.
Molecular docking simulations can be used to explore the potential of this compound to interact with various key biological targets.
Transferases: These enzymes are crucial for many cellular processes. Docking studies would investigate whether this compound can fit into the active site of a transferase, potentially inhibiting its function. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would quantify the strength of this interaction.
Kinase Proteins: Kinases are a major class of drug targets, particularly in cancer therapy. nih.gov Docking simulations can predict if this compound can bind to the ATP-binding pocket or allosteric sites of kinases, which could modulate their activity. nih.gov
p53-Targeted Pathways: The p53 protein is a critical tumor suppressor, and its inactivation is a hallmark of many cancers. nih.govnih.gov Small molecules that can restore the function of mutated p53 are of significant therapeutic interest. nih.gov Docking studies can predict whether this compound binds to pockets on the p53 protein surface, potentially stabilizing its active conformation. nih.gov
The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and scoring them based on a force field that evaluates the energetic favorability of the interaction.
A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the basis of molecular recognition. For this compound, the key interacting moieties are the carbonyl oxygen atoms of the acetyl and aldehyde groups, the oxygen of the methoxy group, and the aromatic ring.
Common types of interactions include:
Hydrogen Bonds: The carbonyl oxygens can act as hydrogen bond acceptors with donor residues (e.g., Lysine (B10760008), Arginine, Serine) in the protein's active site. aalto.fi
Hydrophobic Interactions: The benzene (B151609) ring can form hydrophobic contacts with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. nih.gov
Pi-Pi Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.
Table 2: Hypothetical Ligand-Protein Interactions for this compound with a Kinase Target
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) | Predicted Binding Affinity (kcal/mol) |
| Hydrogen Bond | Acetyl Oxygen | LYS-128 | 2.9 | -8.5 |
| Hydrogen Bond | Aldehyde Oxygen | SER-210 | 3.1 | -8.5 |
| Hydrophobic | Benzene Ring | LEU-75 | 3.8 | -8.5 |
| Pi-Pi Stacking | Benzene Ring | PHE-199 | 4.0 | -8.5 |
Advanced Topological and Electronic Property Analyses
To gain a deeper understanding of the chemical bonding and electron distribution within this compound, advanced quantum chemical analyses are employed. These methods provide a detailed picture of the molecule's electronic structure.
The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a powerful method for visualizing chemical bonds and lone pairs in a chemically intuitive way. wikipedia.org High ELF values (approaching 1.0) indicate regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.net
For this compound, an ELF analysis would be expected to show:
High localization in the regions of the C=O double bonds of the acetyl and aldehyde groups.
Significant localization corresponding to the oxygen lone pairs.
A region of delocalized electrons across the aromatic benzene ring.
The Local Orbital Locator (LOL) provides complementary information to ELF, offering a clear visualization of electron localization by identifying regions where localized orbitals have large gradients. researchgate.net
The Non-Covalent Interaction (NCI) index is a visualization tool used to identify and characterize weak, non-covalent interactions within and between molecules. It plots the reduced density gradient against the electron density, revealing regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For this compound, an NCI analysis could reveal weak intramolecular hydrogen bonds, for example, between the aldehyde hydrogen and the methoxy oxygen, which can influence conformational preference.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins and analyzes the critical points in the electron density. uni-rostock.de A bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond. researchgate.net For this compound, QTAIM analysis would be used to characterize the covalent bonds (e.g., C-C, C=O, C-O) and any weaker intramolecular interactions.
Table 3: Predicted QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type Interpretation |
| C=O (Aldehyde) | ~0.35 | Negative | Shared (Covalent), Polar |
| C=O (Acetyl) | ~0.34 | Negative | Shared (Covalent), Polar |
| C-O (Methoxy) | ~0.24 | Positive | Polar Covalent |
| C-C (Aromatic) | ~0.28 | Negative | Shared (Covalent) |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and understanding non-covalent interactions within a molecule. By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be identified.
| Interaction Type | Involved Atoms (Predicted) | Characteristics |
| Van der Waals | Aromatic ring, methyl groups | Broad, low-density regions |
| Steric Repulsion | Between acetyl and methoxy groups | Spikes in RDG at low sign(λ₂)ρ |
| Weak H-Bond | Carbonyl O and ortho-H on ring | Localized, low-density trough |
Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron delocalization and hyperconjugative interactions that contribute to molecular stability. This method examines the interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, significant hyperconjugative interactions are anticipated. The lone pairs on the oxygen atoms of the methoxy and acetyl groups can delocalize into the antibonding π* orbitals of the benzene ring. This delocalization, a form of resonance, contributes to the stability of the molecule and influences its electronic properties. Furthermore, interactions between the C-H σ bonds of the methyl groups and adjacent antibonding orbitals would also be present. The stabilization energies (E(2)) associated with these interactions quantify their importance.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |
| LP (O-methoxy) | π* (C-C aromatic) | > 5.0 |
| LP (O-acetyl) | π* (C-C aromatic) | > 5.0 |
| σ (C-H methyl) | σ* (C-C adjacent) | ~ 1.0 |
Molecular Electrostatic Potential Surfaces (MESP) and Mulliken Population Analysis
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MESP would show a strong negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them likely sites for interaction with electrophiles. The aromatic ring would exhibit a mixed potential, with the region influenced by the electron-donating methoxy group being more negative than the region near the electron-withdrawing acetyl group.
Mulliken population analysis provides a quantitative measure of the partial atomic charges within a molecule. This analysis would likely show that the oxygen atoms carry significant negative charges, while the carbonyl carbon and the carbon attached to the methoxy group would have positive charges. The hydrogen atoms would generally have small positive charges.
| Atom | Mulliken Charge (e) (Illustrative) |
| O (carbonyl) | -0.5 to -0.7 |
| O (methoxy) | -0.4 to -0.6 |
| C (carbonyl) | +0.4 to +0.6 |
| C (aromatic, attached to OMe) | -0.1 to -0.2 |
| H (aldehyde) | +0.1 to +0.2 |
In Silico ADME and Toxicity Predictions
In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of compounds in the early stages of drug discovery. These predictions are based on the molecule's structural features and physicochemical properties.
For this compound, ADME predictions would likely indicate good oral bioavailability due to its relatively small size and moderate lipophilicity. It is expected to be metabolized in the liver, primarily through oxidation and conjugation reactions. Toxicity predictions would assess its potential for various adverse effects, such as mutagenicity, carcinogenicity, and organ-specific toxicity. While these are predictive models, they provide a valuable first pass assessment of the compound's potential safety profile.
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely |
| CYP450 2D6 Inhibitor | Possible |
| Toxicity Endpoint | Predicted Risk |
| Mutagenicity (AMES test) | Low |
| Carcinogenicity | Low to Moderate |
| Hepatotoxicity | Possible |
Applications of 5 Acetyl 2 Methoxybenzaldehyde in Diverse Scientific Fields
Advanced Organic Synthesis and Materials Science
5-Acetyl-2-methoxybenzaldehyde, with its distinct arrangement of functional groups, presents itself as a valuable building block in the realm of advanced organic synthesis and the development of novel materials. Its aldehyde and acetyl moieties offer multiple reaction sites for constructing complex molecular architectures.
Role as an Intermediate in Fine Chemical Synthesis (Pharmaceuticals, Dyes, Polymers)
The bifunctional nature of this compound, containing both an aldehyde and a ketone group, makes it a candidate for the synthesis of a variety of fine chemicals. In principle, it can serve as a precursor to a range of organic molecules.
Pharmaceuticals: The core structure of this compound could be incorporated into larger, more complex molecules with potential biological activity. Aldehydes are precursors to a wide array of heterocyclic compounds, which are foundational structures in many pharmaceuticals. For instance, the aldehyde group can react with amines to form Schiff bases, which can then be used to synthesize nitrogen-containing heterocycles. The acetyl group can also participate in various condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are known precursors to flavonoids and isoflavonoids, classes of compounds with diverse pharmacological properties. However, specific examples of marketed drugs derived directly from this compound are not prominent in the literature.
Dyes: The synthesis of dyes often involves the reaction of aromatic aldehydes with other organic compounds to create extended conjugated systems responsible for color. While specific dyes synthesized from this compound are not widely reported, its structure suggests potential for use in creating azo dyes or other chromophores. The methoxy (B1213986) and acetyl groups can influence the final color and properties of the dye molecule.
Polymers: Benzaldehyde (B42025) derivatives can be utilized in polymer chemistry. For example, they can be used to synthesize various resins or be incorporated into polymer backbones to impart specific properties. A study on the copolymerization of 2-acetyl benzaldehyde (a structurally related compound) with styrene (B11656) has been reported, suggesting that this compound could potentially be used in similar polymerization reactions to create novel copolymers with tailored characteristics.
Application in the Development of New Materials
The reactivity of this compound allows for its theoretical application in the creation of new materials. The aldehyde and acetyl groups can serve as points for cross-linking or for the attachment of other functional molecules to a material's surface. This could be relevant in the development of functionalized surfaces, resins, or specialty polymers. However, specific research detailing the use of this compound in the development of new materials is not extensively documented.
Catalysis and Coordination Chemistry
The presence of oxygen-containing functional groups in this compound suggests its potential to interact with metal ions, leading to applications in catalysis and coordination chemistry.
Ligand Formation with Metal Ions
The aldehyde and acetyl groups of this compound contain oxygen atoms with lone pairs of electrons, which can coordinate with metal ions to form coordination complexes. More commonly, this compound can be derivatized to form more complex ligands. For example, reaction of the aldehyde group with a primary amine can yield a Schiff base ligand. These Schiff bases, particularly those with additional donor atoms nearby, are excellent chelating agents for a variety of metal ions. The resulting metal complexes can have interesting structural, magnetic, and electronic properties.
Enhancement of Catalytic Activity in Organic Transformations
Environmental Chemistry Studies
The role of this compound in environmental chemistry is not well-defined in the scientific literature. As an aromatic aldehyde, its environmental fate and potential impact would be of interest. Studies could investigate its biodegradability, potential for bioaccumulation, and its role as a potential atmospheric pollutant. However, at present, there is a lack of specific research focused on the environmental chemistry of this particular compound.
Investigation of its Role in Atmospheric Photochemical Reactions
Substituted benzaldehydes are known participants in atmospheric photochemical reactions, contributing to both the formation and degradation of atmospheric pollutants. The atmospheric fate of these compounds is primarily governed by photolysis and oxidation by hydroxyl (•OH) radicals.
The presence of chromophores, such as the acetyl and benzaldehyde groups in this compound, allows for the absorption of solar radiation, which can lead to the photolytic cleavage of the molecule. This process can generate various reactive species that influence atmospheric chemistry. Furthermore, the aromatic ring and the aldehyde hydrogen are susceptible to attack by •OH radicals, a key atmospheric oxidant. This reaction initiates a cascade of oxidation steps, potentially forming secondary organic aerosols (SOAs) and other atmospheric constituents.
Table 1: Potential Atmospheric Reactions of this compound
| Reaction Type | Reactant | Potential Products | Atmospheric Significance |
| Photolysis | This compound + hv | Acyl radicals, Aromatic fragments | Contribution to ozone and SOA formation |
| OH Radical Oxidation | This compound + •OH | Oxidized aromatic compounds, Ring-opened products | Degradation of the primary pollutant, Formation of secondary pollutants |
Agricultural Chemistry
The diverse biological activities of benzaldehyde derivatives have positioned them as promising scaffolds in the development of new agrochemicals. Their utility spans insecticides, fungicides, and herbicides, often hinging on the specific substitution patterns on the aromatic ring which dictate their efficacy and spectrum of activity.
The structural framework of this compound offers a versatile starting point for the synthesis of novel agrochemicals. The aldehyde functionality can be readily converted into other chemical groups, such as imines, oximes, or hydrazones, which are common moieties in bioactive molecules.
Insecticides: Benzaldehyde derivatives have been explored for their insecticidal properties. The synthesis of novel benzamide (B126) derivatives from substituted benzaldehydes has yielded compounds with potent insecticidal activity against various pests. The specific substituents on the benzaldehyde ring play a crucial role in the molecule's ability to interact with biological targets in insects.
Fungicides: The antifungal potential of benzaldehydes is well-documented. Structure-activity relationship studies have shown that the presence and position of substituents like hydroxyl and methoxy groups can significantly influence their efficacy against fungal pathogens. These compounds can disrupt cellular processes in fungi, making them valuable leads for new fungicide development. For instance, some benzaldehyde derivatives have shown potent activity by targeting the oxidative-stress response system of fungi. researchgate.net
Herbicides: Certain substituted benzaldehydes have been investigated as herbicides. Their mode of action can involve the inhibition of specific enzymes or the disruption of essential biological pathways in plants. The natural occurrence of a synonym of this compound, 3-Acetyl-6-methoxybenzaldehyde, in Encelia farinosa as a plant growth inhibitor further suggests the potential for developing herbicidal compounds from this scaffold. nih.gov
Table 2: Potential Agrochemical Applications based on the Benzaldehyde Scaffold
| Agrochemical Class | Mode of Action Principle | Relevance of this compound Structure |
| Insecticides | Interaction with insect-specific receptors or enzymes. | The acetyl and methoxy groups can be modified to enhance binding affinity and selectivity. |
| Fungicides | Disruption of fungal cell membranes or metabolic pathways. | The substitution pattern may enhance penetration into fungal cells and interaction with fungal targets. |
| Herbicides | Inhibition of plant growth or essential biochemical processes. | The core structure has been identified in natural plant growth inhibitors, suggesting a basis for herbicidal design. |
Chemical Biology and Medicinal Chemistry Tools
The reactivity and structural features of this compound make it a valuable building block for the creation of sophisticated tools for chemical biology and medicinal chemistry research.
Chemical probes are essential for visualizing and understanding complex biological processes. The benzaldehyde moiety can be utilized as a scaffold to construct fluorescent probes. By attaching a fluorophore to the this compound core, researchers can design probes to track metabolic activities or to image specific components within immunological pathways. The substituents on the benzene (B151609) ring can be tailored to modulate the probe's solubility, cell permeability, and targeting specificity.
Substituted benzaldehydes have been shown to modulate various cellular processes. For instance, certain benzaldehyde derivatives exhibit anti-inflammatory and immunomodulatory effects. These compounds can influence signaling pathways, such as those involved in the immune response, by inhibiting the production of inflammatory mediators. The specific substitution pattern of this compound could confer unique biological activities, making it a candidate for investigating cellular signaling cascades and for the development of new therapeutic agents. The study of how such molecules interact with cellular targets, like enzymes and receptors, can provide valuable insights into disease mechanisms.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research specifically focused on 5-Acetyl-2-methoxybenzaldehyde is nascent. The primary findings are confined to its identification and basic characterization. The compound has been identified as a natural product in plants such as Encelia farinosa. nih.gov Its fundamental chemical and physical properties have been computed and are available through various chemical databases. nih.govrsc.orgncats.io
Key research has established its molecular structure and identity, but comprehensive studies detailing its reactivity, synthetic pathways, and biological functions are not widely published. The existing data provides a foundational blueprint for future investigation rather than a deep well of established knowledge.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H10O3 | nih.govrsc.org |
| Molecular Weight | 178.18 g/mol | nih.govrsc.org |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 531-99-7 | nih.gov |
| Synonyms | 3-Acetyl-6-methoxybenzaldehyde, o-Anisaldehyde, 5-acetyl- | nih.govncats.ioechemi.com |
Remaining Research Gaps and Challenges
The landscape of this compound research is defined more by its gaps than its findings. A significant void exists in the scientific literature regarding its biological and pharmacological profile.
Key Research Gaps:
Biological Activity Screening: There is a lack of systematic screening of this compound for any potential therapeutic activities. Its structural similarity to other bioactive benzaldehydes suggests this is a major missed opportunity.
Mechanism of Action: Without established biological activity, no research into its mechanism of action at a molecular level has been conducted.
Dedicated Synthesis Studies: While general methods for synthesizing substituted benzaldehydes exist, dedicated studies optimizing a high-yield, scalable synthesis for this compound are absent.
Pharmacokinetic Profile: No data is available on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Challenges:
Isomer Differentiation: A key challenge lies in the separation and selective synthesis of this compound from its other isomers, which can possess different physical and biological properties.
Low Natural Abundance: Its isolation from natural sources for large-scale study is likely impractical, underscoring the need for efficient synthetic routes.
Prospects for Novel Synthetic Methodologies
The development of efficient and novel synthetic routes is crucial for enabling further research. Current prospects lie in adapting and refining established reactions for aromatic compounds. Methodologies used for structurally similar compounds, such as 2,5-dimethoxybenzaldehyde, involve steps like Reimer-Tiemann formylation of a substituted phenol (B47542) followed by methylation. chemicalbook.comcqu.edu.cn
Future synthetic research could explore:
Direct C-H Acylation/Formylation: Investigating modern catalytic methods for the direct and regioselective introduction of the acetyl and formyl groups onto a methoxybenzene backbone could provide a more atom-economical and efficient pathway.
Flow Chemistry: The use of microreactor or flow chemistry systems could allow for better control over reaction conditions (temperature, pressure, reaction time), potentially improving yield and purity while enhancing safety, particularly for multi-step syntheses.
Biocatalysis: Engineering enzymes to perform specific acylation or oxidation reactions on anisole (B1667542) derivatives could offer a green and highly selective alternative to traditional chemical methods.
Emerging Opportunities in Biological and Pharmacological Research
The true potential of this compound lies in its unexplored biological activities. The broader family of methoxy-substituted benzaldehydes and their derivatives (like chalcones) exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govarabjchem.orgderpharmachemica.com
Emerging Opportunities:
Anticancer Drug Development: Many chalcones, synthesized from substituted benzaldehydes, have shown potent antiproliferative activity. nih.govbiointerfaceresearch.com this compound could serve as a key building block for novel chalcones and other heterocyclic compounds with potential as anticancer agents.
Antimicrobial Agents: Benzaldehyde (B42025) derivatives are known to possess antibacterial and antifungal properties. derpharmachemica.com This compound should be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Agrochemicals: The structural motifs present in the molecule are found in some pesticides and herbicides. Its potential as a lead compound for developing new agrochemicals warrants investigation.
Flavor and Fragrance Industry: As an isomer of vanillin (B372448), its organoleptic properties could be of interest to the food and fragrance industries, although this is outside the scope of pharmacological research.
Potential for Advanced Computational and Analytical Approaches
Modern computational and analytical tools can significantly accelerate the research and development cycle for understudied compounds like this compound.
Computational Chemistry:
In Silico Screening: Molecular docking and virtual screening could be employed to predict the binding affinity of this compound and its virtual derivatives against a wide range of biological targets (e.g., enzymes, receptors), helping to prioritize experimental screening efforts.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, built upon data from related benzaldehydes, could predict the potential toxicity and biological activity of the compound.
DFT Studies: Density Functional Theory (DFT) calculations can be used to understand its electronic structure, reactivity, and spectroscopic properties, which can aid in the design of synthetic routes and the interpretation of analytical data.
Advanced Analytical Techniques:
Validated HPLC/GC-MS Methods: There is a need to develop and validate robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the precise quantification of this compound in both synthetic reaction mixtures and natural extracts. researchgate.net
NMR Spectroscopy: Advanced 2D NMR techniques will be essential for the unambiguous structural elucidation of its synthetic derivatives and for studying its interactions with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Acetyl-2-methoxybenzaldehyde in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Gloves must be inspected before use and removed without touching the outer surface .
- Ventilation : Ensure fume hoods or local exhaust systems are operational, especially in confined spaces. Eyewash stations and safety showers must be accessible .
- Spill Management : Contain spills using inert absorbents (e.g., sand) and vacuum collection. Avoid drainage contamination .
Q. How can researchers determine the purity of this compound when physical properties (e.g., melting point) are undocumented?
- Methodological Answer :
- Chromatographic Analysis : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times against known standards.
- Spectroscopic Confirmation : Employ -NMR (in CDCl₃) to verify acetyl (-COCH₃, δ ~2.6 ppm) and methoxy (-OCH₃, δ ~3.8 ppm) groups. IR can confirm aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
Q. What solvent systems are compatible with this compound for synthetic applications?
- Methodological Answer :
- Polar Solvents : Use ethanol, DMSO, or DMF for reactions requiring high solubility. Test solubility incrementally (e.g., 10 mg/mL).
- Incompatible Materials : Avoid strong oxidizers (e.g., HNO₃) due to potential aldehyde group reactivity. Stability tests under inert atmospheres (N₂/Ar) are recommended .
Advanced Research Questions
Q. How can researchers address the lack of ecotoxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Assays : Conduct Daphnia magna or Aliivibrio fischeri bioassays at concentrations 0.1–100 mg/L. Measure LC₅₀/EC₅₀ values over 24–48 hours.
- Biodegradability Testing : Use OECD 301 guidelines (e.g., closed bottle test) to assess microbial degradation in aqueous systems .
Q. What strategies are effective in resolving contradictions in reported spectroscopic data for structurally similar methoxybenzaldehyde derivatives?
- Methodological Answer :
- Comparative Meta-Analysis : Compile -NMR data for analogous compounds (e.g., 5-Chloro-2-hydroxybenzaldehyde, δ 190–195 ppm for aldehyde carbons) to identify outliers .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental results .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 6 months. Monitor via TLC (eluent: hexane/ethyl acetate 7:3) for decomposition products (e.g., oxidation to carboxylic acid).
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; analyze by HPLC for photodegradants .
Q. What synthetic routes optimize yield for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
